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molecular formula C18H14 B166444 O-Terphenyl CAS No. 84-15-1

O-Terphenyl

Cat. No. B166444
M. Wt: 230.3 g/mol
InChI Key: OIAQMFOKAXHPNH-UHFFFAOYSA-N
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Patent
US05159082

Procedure details

3.28 g (20 mmol) of sodium benzenesulfinate, 2.36 g (10 mmol) of o-dibromobenzene, 0.0255 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino)-ethane, 6.73 g (120 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 8 hours. After the completion of the reaction, the reaction mixture was analyzed by means of high performance liquid chromatography. The analysis showed that 4.5 mmol (yield 45%) of o-terphenyl was formed in the reaction mixture solution.
Name
sodium benzenesulfinate
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0.0255 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]1(S([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1Br.[O-2].[Ca+2]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN1CCCC1=O>[C:1]1([C:13]2[C:12]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
sodium benzenesulfinate
Quantity
3.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]
Name
Quantity
2.36 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Name
Quantity
6.73 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0.0255 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.0478 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 150° C. in a nitrogen gas stream for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=CC=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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